Emeraldine base polyaniline

Catalog No.
S1802074
CAS No.
25233-30-1
M.F
NA
M. Wt
5000~100000
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emeraldine base polyaniline

CAS Number

25233-30-1

Product Name

Emeraldine base polyaniline

Molecular Formula

NA

Molecular Weight

5000~100000

Synonyms

Emeraldine base polyaniline

Energy Storage and Conversion

  • Supercapacitors: EB-PANI's high electrical conductivity and large surface area make it a suitable candidate for supercapacitor electrodes. Research has shown that by incorporating EB-PANI into supercapacitor designs, scientists can achieve enhanced energy storage capabilities [1].
  • Batteries: EB-PANI can be employed in the development of rechargeable batteries. Studies have explored its use as an electrode material or as a conductive additive to improve battery performance [2].

Sensors and Biosensors

  • Chemical Sensors: The electrical conductivity of EB-PANI changes in response to the presence of specific chemicals. This property allows researchers to design EB-PANI-based sensors for the detection of various chemicals, pollutants, and hazardous substances [3].
  • Biosensors: By incorporating biorecognition elements like enzymes or antibodies onto EB-PANI, scientists can create biosensors for the detection of biological molecules such as glucose or proteins [4].

Catalysis

  • Organic Reactions: EB-PANI can act as a catalyst for various organic reactions. Its unique structure and properties can promote chemical transformations, making it a valuable tool for synthetic chemists [5].
  • Environmental Remediation: Research suggests that EB-PANI can be used as a catalyst for the degradation of pollutants in water and soil. This opens up possibilities for developing environmentally friendly remediation strategies [6].

Note

These are just a few examples of how EB-PANI is being utilized in scientific research. As research continues, new and innovative applications for this versatile material are likely to emerge.

Here are some sources for further reading:

  • [1] Improvement of cycling stability of supercapacitors by using polyaniline/reduced graphene oxide composite electrodes
  • [2] Polyaniline-Based Electrode Materials for Lithium and Sodium Ion Batteries
  • [3] Polyaniline-Based Gas Sensors: A Review
  • [4] Polyaniline-Based Biosensors for Detection of Biomolecules
  • [5] Polyaniline-Catalyzed Organic Reactions
  • [6] Polyaniline and its composites for the removal of pollutants from wastewater

Emeraldine base polyaniline is a conducting polymer that belongs to the family of organic semiconductors known as polyanilines. It is characterized by its unique electrical and optical properties, making it one of the most studied conducting polymers since its resurgence in the 1980s. The emeraldine base form is neutral and exhibits stability at room temperature, while its protonated form, known as emeraldine salt, displays high electrical conductivity due to the delocalization of electrons across its conjugated structure .

The chemical structure of emeraldine base consists of alternating amine and imine groups, which contribute to its electronic properties. Its molecular formula can be represented as (C12H10N2)x(C12H8N2)y(C_{12}H_{10}N_{2})_x(C_{12}H_{8}N_{2})_y, indicating a complex arrangement of repeating units that can vary in length depending on the degree of polymerization .

Emeraldine base can undergo various chemical transformations, primarily through oxidation and doping processes. The general reaction for synthesizing emeraldine from aniline involves oxidation:

nC6H5NH2+[O][C6H4NH]n+H2OnC_6H_5NH_2+[O]\rightarrow [C_6H_4NH]_n+H_2O

Here, an oxidizing agent such as ammonium persulfate is often used . Upon protonation with acids, emeraldine base transforms into emeraldine salt, significantly increasing its electrical conductivity by several orders of magnitude:

[C6H4NH]n+H+[C6H4N+H]n[C_6H_4NH]_n+H^+\rightarrow [C_6H_4N^+H]_n

This transformation is critical for applications in sensors and electronic devices where conductivity is essential .

Emeraldine base polyaniline has shown potential biological activity, particularly in biomedical applications. Its biocompatibility allows for use in drug delivery systems and biosensors. Studies indicate that polyaniline can facilitate cellular interactions and support the growth of certain cell types, making it a promising candidate for tissue engineering applications . Additionally, its conductive properties enable it to be utilized in electrochemical biosensors for detecting biomolecules.

Emeraldine base can be synthesized through several methods:

  • Chemical Polymerization: This method involves the oxidative polymerization of aniline using oxidizing agents like ammonium persulfate.
  • Electrochemical Polymerization: This technique employs electrochemical methods to deposit polyaniline onto electrodes.
  • In-Situ Polymerization: This method allows for the polymerization to occur within a matrix or solution, facilitating composite material formation.
  • Condensation Polymerization: Utilizing Schiff bases, this method can produce polyaniline derivatives with tailored properties .

Each method offers distinct advantages regarding control over molecular weight, morphology, and solubility.

Emeraldine Base PolyanilineModerateHighSensors, coatingsLeucoemeraldineLowModerateDyes, pigmentsPernigranilineVery LowLowResearch applicationsPolyacetyleneHighModerateElectronicsPolythiopheneHighHighOrganic photovoltaics

Emeraldine base's ability to switch between insulating and conducting states through doping is a key differentiator from other compounds like leucoemeraldine and pernigraniline, which do not exhibit such versatility .

Research has focused on the interactions between emeraldine base polyaniline and various substances, including metal ions and biomolecules. These studies reveal that polyaniline can form complexes with metal ions, enhancing its utility in catalysis and sensor applications. Additionally, interactions with biological molecules have been studied to understand its potential in drug delivery systems and tissue engineering .

Chemical oxidative polymerization represents the most widely employed method for synthesizing emeraldine base polyaniline, utilizing chemical oxidants to initiate and propagate the polymerization of aniline monomers [1]. The fundamental process involves the oxidation of aniline in an acidic aqueous medium using ammonium persulfate as the primary oxidizing agent, with hydrochloric acid or sulfuric acid serving as dopants [1] [4].

The polymerization mechanism proceeds through several distinct stages, beginning with the formation of aniline radical cations through oxidation of unprotonated aniline molecules [4]. These radical cations undergo rapid dimerization reactions within one millisecond to form 4-aminodiphenylamine and benzidine dimers [4]. The process continues with chain propagation occurring exclusively in acidic conditions when the oxidation state of polymer chains exceeds that of emeraldine [3].

Reaction Conditions and Parameters

The optimization of reaction conditions significantly influences the properties and yield of emeraldine base polyaniline [29]. Temperature control emerges as a critical parameter, with synthesis typically conducted at temperatures ranging from 0°C to 25°C [33]. Lower temperatures favor the formation of longer polymer chains with improved structural organization [34].

The stoichiometric ratio of aniline to ammonium persulfate fundamentally determines the final oxidation state of the polymer [4]. Research demonstrates that approximately 2.5 moles of ammonium persulfate per mole of aniline are required to achieve the emeraldine oxidation state [4]. When excess oxidant is present, the polymer chains remain in the pernigraniline state, which undergoes degradation through nucleophilic attack by water molecules [4].

Data Table: Chemical Oxidative Polymerization Parameters

ParameterOptimal RangeEffect on Product
Temperature0-5°CEnhanced fiber formation, reduced degradation [34]
pH0-2Controls polymerization rate and chain growth [26]
Aniline:Ammonium Persulfate Ratio1:2.5Determines final oxidation state [4]
Reaction Time2-3 hoursComplete monomer conversion [1]
Acid Concentration1 MMaintains protonation for conductivity [1]

The polymerization process exhibits pH-dependent behavior, with the oxidation step occurring across the entire pH range while the reduction step proceeds exclusively under acidic conditions [26] [36]. The mechanism involves the formation of para-benzoquinone at the initial stages, followed by chain growth through successive oxidation and reduction cycles [3].

Mechanistic Considerations

The formation of emeraldine base polyaniline involves complex redox processes that depend on both the pH of the medium and the oxidation potential of growing chains [2] [36]. The transition from emeraldine salt to emeraldine base represents a redox process rather than simple protonation-deprotonation [2]. This transformation occurs when the polyaniline emeraldine salt is treated with ammonium hydroxide, converting the unstable salt form to the naturally stable emeraldine base structure [1] [5].

Research indicates that the polymerization proceeds through living polymerization characteristics, where chain propagation continues until thermodynamic equilibrium is established [3]. The termination occurs when the oxidation potential of growing chains becomes insufficient for further monomer addition [3].

Electrochemical Synthesis and Templated Growth

Electrochemical synthesis provides precise control over polyaniline formation through potential-controlled oxidation of aniline monomers at electrode surfaces [6] [7]. This method offers distinct advantages over chemical synthesis, including catalyst-free operation, controlled doping levels, and the ability to deposit uniform thin films directly onto electrode substrates [1] [9].

Electrochemical Polymerization Mechanisms

Green Chemistry Approaches for Solvent-Free Synthesis

Green chemistry methodologies for emeraldine base polyaniline synthesis focus on minimizing environmental impact through solvent-free processes, renewable dopants, and reduced toxic chemical consumption [14] [17]. These approaches address the major drawbacks of conventional synthesis methods, including large consumption of toxic chemicals and extended processing times [17].

Environmentally Friendly Dopants

Recent developments utilize plant-derived dopants such as sodium phytate as environmentally benign alternatives to traditional mineral acids [14] [17]. Sodium phytate, an abundant plant-derived compound with excellent water solubility, functions simultaneously as dopant and crosslinker [17]. This approach produces highly conductive polyaniline nanofibers with conductivity reaching 10 siemens per centimeter while significantly reducing synthesis time to less than 15 minutes [17].

Data Table: Green Synthesis Parameters and Performance

MethodDopantSynthesis TimeConductivityYield
Sodium Phytate RouteSodium Phytate<15 minutes10 S/cm98% [17]
Interfacial PolymerizationVegetable Oil2 hours-High [15]
Enzymatic SynthesisHorseradish PeroxidaseVariable-- [32]
MechanochemicalNone1 hour-65% [43]

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a completely solvent-free approach utilizing ball-milling techniques to induce polymerization through mechanical energy [43] [44]. This method involves grinding anilinium salts with ammonium peroxydisulfate under ambient conditions, achieving polyaniline formation without any liquid phase [43] [45].

The mechanochemical process produces polyaniline in its doped, conductive emeraldine oxidation state with yields reaching 65% and surface areas of 69.7 square meters per gram [43]. Ball-milling parameters including milling time, ball material, and reactant ratios significantly influence the final polymer properties [44] [47].

Research demonstrates that one hour of milling is sufficient for complete solid-state reaction [43]. The process resembles interfacial polymerization where the heterogeneous reaction between solid anilinium salt and solid oxidant mimics liquid-liquid interface conditions [44].

Interfacial Polymerization with Bio-Based Solvents

Interfacial polymerization using vegetable oils as the organic phase provides an environmentally friendly alternative to traditional chlorinated solvents [15]. This approach utilizes cooking soybean oil instead of chloroform or carbon tetrachloride, producing polyaniline hybrid nanofibers with superior electrochemical properties [15].

The vegetable oil-based synthesis yields polyaniline with pseudocapacitive behavior exhibiting 302 farads per gram specific capacitance at 1 ampere per gram current density [15]. The material demonstrates excellent cycling stability, maintaining 84% of initial capacitance after 1000 cycles [15].

Enzymatic Catalysis Approaches

Enzymatic synthesis utilizes horseradish peroxidase to catalyze aniline oxidation under mild, biocompatible conditions [32]. This approach incorporates biocompatible polymers such as chitosan or polyvinyl alcohol as steric stabilizers, producing colloidal polyaniline particles dispersible in aqueous media without organic solvents [32].

The enzymatically synthesized polyaniline exhibits antioxidant activity and anti-inflammatory effects while maintaining good biocompatibility [32]. This method represents a significant advancement toward sustainable polymer synthesis with potential biomedical applications [32].

Nanostructured Emeraldine Base Polyaniline Fabrication

The fabrication of nanostructured emeraldine base polyaniline encompasses various methodologies designed to produce materials with controlled morphology at the nanoscale, including nanofibers, nanoparticles, nanotubes, and other architectures [18] [19]. These nanostructures exhibit enhanced properties compared to bulk polyaniline, including improved processability, increased surface area, and superior electrochemical performance [18] [20].

Nanofiber Synthesis Methodologies

Polyaniline nanofiber synthesis relies primarily on controlling nucleation behavior during polymerization to favor homogeneous over heterogeneous nucleation [18] [21]. The conventional chemical oxidative polymerization method can produce high-quality nanofibers when reaction conditions are optimized to promote fibril formation [18] [20].

The rapid mixing method involves quick addition of oxidant solution to aniline monomer solution, creating uniform distribution of reactants before polymerization initiation [19] [25]. This approach overcomes heterogeneous nucleation by ensuring even monomer and oxidant distribution, resulting in nanofiber formation with diameters between 30-100 nanometers and lengths of several micrometers [19] [21].

Data Table: Nanofiber Synthesis Parameters and Properties

Synthesis MethodFiber DiameterFiber LengthReaction ConditionsYield
Rapid Mixing39 nm2 μmIce bath, APS + NaOClHigh [34]
Interfacial Polymerization30-100 nmSeveral μmCHCl₃/H₂O interfaceVariable [25]
Template-Free35-47 nm1-2 μm0.1-0.5 M anilineHigh [34]
Seeding MethodVariableVariableControlled nucleationGood [21]

Nanoparticle Formation Mechanisms

Nanoparticle synthesis utilizes template-free methods where polyaniline spontaneously forms spherical morphologies under specific reaction conditions [22] [49]. The absence of protonic acid during initial polymerization stages promotes nanoparticle formation rather than extended chain structures [49].

Research demonstrates that polyaniline nanospheres with mean diameters ranging from 3-12 nanometers can be synthesized through chemical oxidation polymerization without templates or protonic acids [49]. These nanospheres exhibit low crystallinity and spherical morphology with electrical conductivity reaching 6×10⁻² siemens per centimeter upon optimal doping [49].

Advanced Nanostructure Fabrication

Sophisticated nanostructure fabrication employs multiple approaches including electrospinning, template synthesis, and self-assembly methods [21] [37]. Electrospinning produces continuous nanofibers with controlled diameter and alignment, while template methods enable fabrication of hollow nanotubes and other complex architectures [21] [25].

The interfacial polymerization method creates nanofibers through polymerization at the interface between immiscible solvents [25]. This approach provides excellent control over fiber morphology and can be scaled for industrial production [25]. Process parameters including monomer concentration, reaction time, and temperature significantly influence the final nanostructure properties [25].

Data Table: Advanced Nanostructure Properties

Structure TypeSynthesis MethodKey PropertiesApplications
NanotubesReactive TemplateHigh surface area, conductivityEnergy storage [37]
NanospheresTemplate-free3-12 nm diameter, low crystallinitySensors [49]
NanofibersRapid mixing30-100 nm diameter, high aspect ratioActuators [18]
Hybrid StructuresInterfacialEnhanced processabilityComposites [15]

Morphology Control and Optimization

Morphology control in nanostructured polyaniline synthesis depends on precise manipulation of reaction parameters including temperature, concentration, pH, and mixing conditions [19] [25]. Lower aniline concentrations favor smaller diameter nanofibers, with diameters decreasing from 47 nanometers at 0.5 molar concentration to 35 nanometers at 0.1 molar concentration [34].

Temperature effects demonstrate that ice bath conditions produce longer nanofibers compared to room temperature synthesis [34]. The addition of sodium hypochlorite enhances the robustness of nanofiber formation, reducing sensitivity to temperature variations and enabling consistent nanofiber production across wider parameter ranges [34].

Processing and Purification Strategies

Nanostructured polyaniline requires specialized purification procedures to achieve phase separation and optimize properties [22]. Novel purification processes utilizing organic solvent extraction enable isolation of pure emeraldine base phase with increased percentage yields [22]. The purification involves controlled pH adjustment and selective extraction using chloroform-methanol mixtures [22].

Dates

Modify: 2023-08-15

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